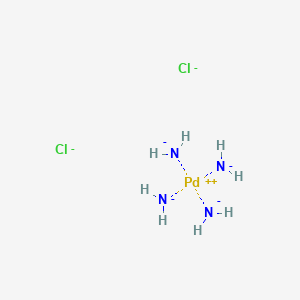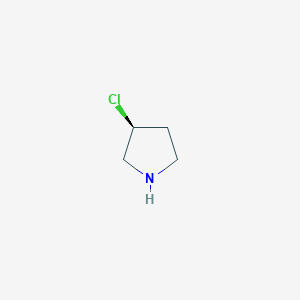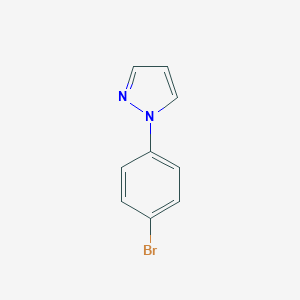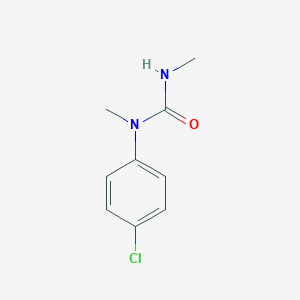
1-(4-Chlorophenyl)-1,3-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-1,3-dimethylurea, also known as CDU, is a chemical compound with a molecular formula of C9H11ClN2O. It is a white crystalline solid that is used in various scientific research applications. CDU is a derivative of urea and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-1,3-dimethylurea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in plants and animals. It has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants. 1-(4-Chlorophenyl)-1,3-dimethylurea has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleotides in animals.
Biochemical and physiological effects:
1-(4-Chlorophenyl)-1,3-dimethylurea has been shown to have various biochemical and physiological effects in plants and animals. In plants, 1-(4-Chlorophenyl)-1,3-dimethylurea has been shown to inhibit the biosynthesis of essential amino acids, leading to growth inhibition and eventual death. In animals, 1-(4-Chlorophenyl)-1,3-dimethylurea has been shown to inhibit the biosynthesis of nucleotides, leading to cell death and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorophenyl)-1,3-dimethylurea has several advantages and limitations for use in lab experiments. One advantage is its effectiveness in controlling plant diseases and pests, making it a valuable tool in agriculture research. However, its complex synthesis process and potential toxicity limit its use in certain experiments. 1-(4-Chlorophenyl)-1,3-dimethylurea also has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-Chlorophenyl)-1,3-dimethylurea. One direction is to further study its potential use in the treatment of cancer and other diseases. 1-(4-Chlorophenyl)-1,3-dimethylurea has been shown to inhibit the activity of dihydrofolate reductase, which is a target for many anticancer drugs. Another direction is to develop new synthesis methods for 1-(4-Chlorophenyl)-1,3-dimethylurea that are more efficient and less toxic. Finally, research could focus on developing new derivatives of 1-(4-Chlorophenyl)-1,3-dimethylurea with improved properties for use in various applications.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-1,3-dimethylurea involves the reaction of 4-chloroaniline with dimethyl carbonate in the presence of a catalyst such as sodium methoxide. The resulting intermediate is then reacted with urea to yield 1-(4-Chlorophenyl)-1,3-dimethylurea. The synthesis process is complex and involves several steps, making it a challenging process to carry out.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-1,3-dimethylurea has been used in various scientific research applications, including as a herbicide, fungicide, and insecticide. It has been found to be effective in controlling various plant diseases and pests, making it a valuable tool in agriculture. 1-(4-Chlorophenyl)-1,3-dimethylurea has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
13578-25-1 |
|---|---|
Nom du produit |
1-(4-Chlorophenyl)-1,3-dimethylurea |
Formule moléculaire |
C9H11ClN2O |
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-1,3-dimethylurea |
InChI |
InChI=1S/C9H11ClN2O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
Clé InChI |
XZTUYISAOWDOSC-UHFFFAOYSA-N |
SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)Cl |
SMILES canonique |
CNC(=O)N(C)C1=CC=C(C=C1)Cl |
Autres numéros CAS |
13578-25-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








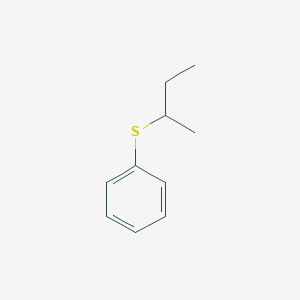
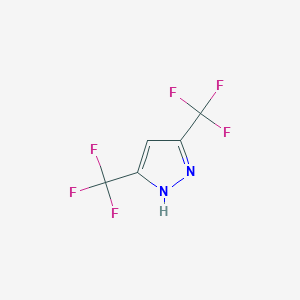
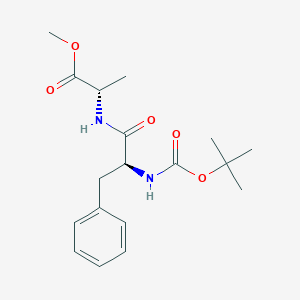
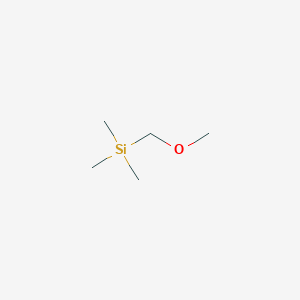
![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)

